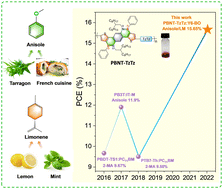High-efficiency organic solar cells processed from a real green solvent†
Materials Horizons Pub Date: 2022-11-21 DOI: 10.1039/D2MH01314B
Abstract
The fabrication of organic solar cells (OSCs) depends heavily on the use of highly toxic chlorinated solvents, which are incompatible with industrial manufacturing. The reported alternative solvents such as non-halogenated aromatic hydrocarbons and cyclic ethers are also not really “green” according to the “Globally Harmonized System of Classification and Labelling of Chemicals” of the United Nations. Therefore, processing from real green solvents such as water, alcohols, or anisole will constitute a big breakthrough for OSCs. However, it is fundamentally challenging to obtain high-performance photovoltaic materials processable from these solvents. Herein, we propose the incorporation of a B–N covalent bond, which has a dipole moment of 1.84 Debye, into the conjugated backbone of polymer donors to fabricate high-efficiency OSCs from anisole, a real green and eco-compatible solvent recommended by the United Nations. Based on a newly developed B–N-based polymer, the OSCs with a record-high efficiency of 15.65% in the 0.04 cm2 device and 14.01% in the 1.10 cm2 device have thus been realized via real green processing.


Recommended Literature
- [1] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [2] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [3] Towards continuous processes for the synthesis of precursors of amorphous Si/B/N/C ceramics†‡
- [4] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [5] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [6] Immobilization of Ni(ii) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives†
- [7] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics
- [8] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [9] TCD, a triterpenoid isolated from wild bitter gourd, reduces synaptosomal release of glutamate and protects against kainic acid-induced neuronal death
- [10] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 2752-65-0
-
CAS no.: 2842-63-9
-
CAS no.: 522-12-3
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 518-17-2
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
CAS no.: 2587-02-2
-
CAS no.: 3597-91-9









